3-Bromo-4-iodobenzene-1-sulfonamide 3-Bromo-4-iodobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17739515
InChI: InChI=1S/C6H5BrINO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11)
SMILES:
Molecular Formula: C6H5BrINO2S
Molecular Weight: 361.99 g/mol

3-Bromo-4-iodobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17739515

Molecular Formula: C6H5BrINO2S

Molecular Weight: 361.99 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-iodobenzene-1-sulfonamide -

Specification

Molecular Formula C6H5BrINO2S
Molecular Weight 361.99 g/mol
IUPAC Name 3-bromo-4-iodobenzenesulfonamide
Standard InChI InChI=1S/C6H5BrINO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11)
Standard InChI Key YGXUYJDUJUDPQZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)Br)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring with three distinct substituents:

  • Bromine at the meta-position (C3),

  • Iodine at the para-position (C4),

  • Sulfonamide (-SO2_2NH2_2) at the ortho-position (C1) .

The presence of both bromine and iodine enhances its electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight361.99 g/mol
Density~2.3 g/cm3^3 (estimated)
Melting Point134–135°C (analogous derivative)
LogP (Partition Coefficient)~3.32 (predicted)
SolubilityLow in water; soluble in organic solvents (e.g., THF, DCM)

The electron-withdrawing sulfonamide group contributes to its moderate solubility in polar aprotic solvents .

Synthesis and Reactivity

Reactivity Profile

  • Halogen Reactivity: The iodine substituent undergoes facile substitution in Ullmann or Buchwald-Hartwig aminations, while bromine participates in Suzuki couplings .

  • Sulfonamide Functionalization: The -SO2_2NH2_2 group can be alkylated or acylated to generate derivatives for drug discovery .

Biological and Pharmaceutical Applications

Role in Medicinal Chemistry

  • Intermediate for Anticancer Agents: halogenated sulfonamides are precursors to kinase inhibitors and apoptosis inducers .

  • Radiopharmaceuticals: The iodine atom enables radiolabeling with 123I^{123}\text{I} or 131I^{131}\text{I} for imaging/therapy .

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationWear gloves and lab coat
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse in ventilated areas

Comparative Analysis with Analogues

CompoundSubstituentsKey Difference
3-Bromo-4-methylbenzene-1-sulfonamideMethyl at C4Reduced electrophilicity
3-Bromo-4-cyanobenzene-1-sulfonamideCyano at C4Enhanced hydrogen-bonding capacity
2-Bromo-4-iodobenzene-1-sulfonamideBromine at C2Altered regioselectivity in reactions

The iodine atom in 3-bromo-4-iodobenzene-1-sulfonamide offers superior leaving-group ability compared to methyl or cyano derivatives, facilitating nucleophilic aromatic substitution .

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